molecular formula C19H17N5O2 B2945102 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide CAS No. 1385297-33-5

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide

Cat. No.: B2945102
CAS No.: 1385297-33-5
M. Wt: 347.378
InChI Key: ASHYMWZRRGGORS-UHFFFAOYSA-N
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Description

“N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide” is a complex organic compound. It contains several functional groups including a cyano group (-CN), a phenyl group (a benzene ring), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), an ethoxy group (-OCH2CH3), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a carboxamide group (CONH2) .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different functional group . The pyrazole ring could be formed through the reaction of a β-diketone with hydrazine . The cyano group might be introduced through a reaction with a cyanating reagent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The presence of nitrogen in the pyrazole and pyridine rings would add to the polarity of the compound .


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The presence of the cyano group, for example, could allow it to participate in reactions such as hydrolysis or reduction . The pyrazole ring could potentially undergo reactions at the carbon between the two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano, ethoxy, and carboxamide groups would likely make it more soluble in polar solvents .

Scientific Research Applications

Medical Imaging Applications

One study explored the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, focusing on their application as PET tracers of serotonin 5-HT(1A) receptors. These compounds were found to have high brain uptake, slow brain clearance, and stability, making them promising candidates for in vivo quantification of 5-HT(1A) receptors in neuropsychiatric disorders (García et al., 2014).

Neuroinflammation Research

Another study highlighted the potential of [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound allows for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation research. It shows promise in studying the immune environment of central nervous system malignancies and monitoring immunotherapy's neuroinflammatory effects (Horti et al., 2019).

Cytotoxicity and Anticancer Potential

Research into 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives revealed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents (Hassan et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with pyrazole rings have biological activity and are used in medicinal chemistry .

Future Directions

Compounds containing pyrazole rings are a topic of ongoing research due to their wide range of biological activities . Future research could explore the potential uses of this compound in medicinal chemistry or other fields.

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-2-26-18-10-14(8-9-21-18)19(25)23-17(11-20)15-12-22-24(13-15)16-6-4-3-5-7-16/h3-10,12-13,17H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHYMWZRRGGORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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